2-Propenyl glucosinolate
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Overview
Description
Sinigrin is an alkenylglucosinolic acid that consists of 1-thio-beta-D-glucopyranose having a 4-[(sulfooxy)imino]but-1-en-4-yl group attached to the anomeric sulfur. It is a conjugate acid of a sinigrin(1-).
Scientific Research Applications
Molecular Marker Identification in Brassica Juncea
Research identified an ISSR marker tightly linked to high 2-propenyl glucosinolate content in Brassica juncea. This marker could be useful in breeding programs for canola quality and mustard (Ripley & Roslinsky, 2005).
Influence on Brassica Carinata Under Drought Conditions
A study on Brassica carinata showed that drought conditions increased concentrations of this compound. This indicates a specific response to drought stress and suggests potential in improving the nutritional quality of B. carinata (Schreiner et al., 2009).
Role in Biofumigation and Soil Microbial Community
This compound's degradation influences soil bacterial community composition. Its degradation products, including nitriles and isothiocyanates, vary by soil type and affect soil bacterial communities, suggesting implications in biofumigation (Hanschen et al., 2015).
Therapeutic Benefits of Sinigrin
Sinigrin (this compound) is present in Brassica plants like broccoli and mustard seeds. It exhibits several therapeutic benefits including anti-cancer, antibacterial, antifungal, antioxidant, anti-inflammatory properties, and biofumigation (Mazumder, Dwivedi, & du Plessis, 2016).
Effect on Globodera Pallida Hatching
Studies have shown that this compound and its isothiocyanate can inhibit hatching of the potato cyst nematode Globodera pallida in vitro. However, achieving sufficient concentrations for effective biofumigation in soil is challenging (Brolsma et al., 2014).
Inhibition of Verticillium Longisporum Growth
Glucosinolates like this compound in Arabidopsis thaliana leaves show potential in suppressing growth of the soil-borne fungal pathogen Verticillium longisporum. Their concentration, particularly of this compound, correlates with fungal growth inhibition (Witzel et al., 2013).
Preventive Effects on Memory Deterioration
Sinigrin (this compound) shows potential in preventing memory deterioration and inflammation in pentylenetetrazole-kindled male Wistar rats. It may modulate the NLRP3 pathway, suggesting neuroprotective properties (Aghaie et al., 2021).
Properties
Molecular Formula |
C10H17NO9S2 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-sulfooxybut-3-enimidothioate |
InChI |
InChI=1S/C10H17NO9S2/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18)/b11-6-/t5-,7-,8+,9-,10+/m1/s1 |
InChI Key |
PHZOWSSBXJXFOR-GLVDENFASA-N |
Isomeric SMILES |
C=CC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
C=CCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Canonical SMILES |
C=CCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Synonyms |
myronate sinigrin sinigrin, monopotassium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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